molecular formula C18H29NO11 B605144 Acid-PEG5-NHS ester CAS No. 1343476-41-4

Acid-PEG5-NHS ester

Cat. No.: B605144
CAS No.: 1343476-41-4
M. Wt: 435.43
InChI Key: QMACGMMKGUAJOY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Acid-PEG5-NHS ester are primary amines . These are found in various biological molecules such as proteins and amine-modified oligonucleotides . The compound interacts with these targets to form stable amide bonds .

Mode of Action

This compound is a PEG linker containing a carboxylic acid and an NHS ester . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The this compound is often used for low-resolution 3-D studies of protein structure and protein interaction analysis . It forms stable amide bonds with primary amines, enabling the connection of different moieties, each containing free amines . This can affect various biochemical pathways depending on the specific proteins or molecules being linked.

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property can enhance the bioavailability of the compound. Furthermore, the dPEG® itself provides benefits such as decreased immunogenicity, protection from proteolysis, increased hydrodynamic volume, and increased serum half-life .

Result of Action

The result of the action of this compound is the formation of stable amide bonds with primary amines . This allows for the conjugation of two different moieties, each containing free amines . The compound can be used to modify the surface properties of the molecule to which it is conjugated .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to light and temperature . For optimal use, the material should always be kept under low-temperature, dry conditions, and away from light . Handling the material under inert gas can improve its stability .

Biochemical Analysis

Biochemical Properties

Acid-PEG5-NHS ester plays a significant role in biochemical reactions, particularly in the conjugation of biomolecules . It interacts with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond . This property allows this compound to link biomolecules such as proteins and peptides .

Cellular Effects

The hydrophilic PEG spacer in this compound imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This property can influence cell function by enhancing the stability and solubility of proteins within the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level through its NHS ester group, which reacts with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds . This reaction allows the this compound to bind to biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The NHS ester moiety in this compound readily hydrolyzes and becomes non-reactive over time . Therefore, it is recommended to dissolve only a small amount of the reagent at a time and not to prepare stock solutions for storage . This suggests that the effects of this compound may change over time in laboratory settings due to its instability .

Metabolic Pathways

Given its ability to form stable amide bonds with primary amines, it may interact with enzymes or cofactors that contain these groups .

Transport and Distribution

Its hydrophilic nature, conferred by the PEG spacer, likely influences its transport and distribution .

Subcellular Localization

Its ability to form stable amide bonds with primary amines suggests that it could potentially localize to regions of the cell where these groups are prevalent .

Properties

IUPAC Name

3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO11/c20-15-1-2-16(21)19(15)30-18(24)4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(22)23/h1-14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMACGMMKGUAJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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